
Pristinamycin
Overview
Description
Pristinamycin is a natural streptogramin antibiotic produced by Streptomyces pristinaespiralis. It consists of two synergistic components: This compound IA (a macrolactone belonging to streptogramin B) and This compound IIA (a depsipeptide of streptogramin A) . Alone, each component is bacteriostatic, but together, they bind irreversibly to the bacterial 50S ribosomal subunit, disrupting protein synthesis and achieving bactericidal activity up to 100-fold stronger than individual components . This compound is orally administered due to poor water solubility and demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA), macrolide-resistant streptococci, and other Gram-positive pathogens . Despite its use in Europe for over 50 years, its approval in the U.S. and EMA remains pending due to concerns about hepatic toxicity and drug-drug interactions (e.g., with methotrexate) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Virginiamycin Factor S is typically produced through fermentation processes involving Streptomyces virginiae. The production process can be scaled up using high-yield strains and optimized fermentation conditions. For instance, the strain Streptomyces virginiae VKM Ac-2738D has been used in fed-batch fermentation with the addition of synthetic adsorbing resins to enhance yield .
Industrial Production Methods: Industrial production involves cultivating the Streptomyces virginiae strain in large fermenters. The antibiotic is then adsorbed onto resins such as Diaion® HP21, which simplifies the recovery process. The antibiotic is eluted using solvents like acetone, methylene chloride, or alcohols, and the eluate is concentrated under vacuum to obtain the dry product .
Chemical Reactions Analysis
Types of Chemical Reactions
Pristinamycin can undergo several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound and enhancing its properties.
Common Reagents and Conditions
-
Oxidation: Common oxidizing agents such as Tollens' reagent, Millon's reagent, and Fehling's reagent can be used.
-
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
-
Substitution: Substitution reactions often involve reagents like acetic anhydride and tosyl chloride.
Alkylation of Group B Streptogramins
Alkylation of group B streptogramins can lead to multiple products depending on the reaction conditions used . Diazomethane alkylates both the hydroxyl group and the pyridyl-nitrogen of the picolinic acid residue, affording a mixture of betaine and methyl ether. This compound IA reacts with methyl iodide or methyl sulfate, yielding the quaternary ammonium salt of the 4-dimethylamino function .
Examples of Chemical Modifications
This compound IA can be modified in a two-step procedure to yield derivatives possessing a tricyclic nucleus or a substituted pyrrole ring . Examples include:
-
(N-Methyl carboxyethyl 3-oxydo 2-pyridinio-1 carbonyl)-l -des(-3-hydroxy-picolinoyl) this compound IA
-
(TV-Methyl carboxyethyl 3-oxydo 2-pyridinio-1 carbonyl)-l -des(-3-hydroxy-picolinoyl) this compound IA
Impact of Chemical Reactions
The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability.
Regulation of this compound Production
This compound production in Streptomyces pristinaespiralis Pr11 is tightly regulated by an interplay between different repressors and activators . A detailed investigation of all this compound regulators revealed insight into a complex signaling cascade responsible for the fine-tuned regulation of this compound production in S. pristinaespiralis .
Scientific Research Applications
Virginiamycin Factor S has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclic peptides.
Biology: It serves as a tool to investigate the mechanisms of protein synthesis inhibition in bacteria.
Medicine: It is used to develop new antibiotics and to study antibiotic resistance mechanisms.
Industry: It is employed as a feed additive to promote growth in livestock and to prevent microbial contamination in ethanol production
Mechanism of Action
Virginiamycin Factor S exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis. This action prevents the formation of peptide bonds between amino acids, effectively halting the elongation of the peptide chain. The compound targets the 60S ribosomal protein L37 in humans .
Comparison with Similar Compounds
Pristinamycin belongs to the streptogramin family, which includes natural and semi-synthetic antibiotics. Below is a detailed comparison with key analogs:
Quinupristin/Dalfopristin (Synercid®)
- Components : Semi-synthetic derivatives of this compound IA (quinupristin) and IIA (dalfopristin) .
- Mechanism: Similar synergistic ribosomal binding but modified for enhanced solubility and intravenous (IV) administration .
- Spectrum : Expanded activity against vancomycin-resistant Enterococcus faecium (VRE) and Streptococcus pneumoniae .
- Pharmacokinetics :
- Clinical Use : Reserved for severe MRSA/VRE infections; associated with arthralgia and myalgia .
- Key Difference : IV formulation enables use in hospitalized patients, unlike oral this compound .
Virginiamycin
- Components : Virginiamycin S (streptogramin B) and virginiamycin M (streptogramin A) .
- Spectrum : Similar Gram-positive coverage but primarily used in veterinary medicine and livestock growth promotion .
- Resistance : Widespread agricultural use led to cross-resistance with this compound in Enterococcus faecium .
- Key Difference : Lacks clinical human use due to regulatory restrictions linked to resistance development .
Macrolides (Erythromycin, Azithromycin)
- Spectrum : Overlaps with this compound but inactive against macrolide-resistant strains .
- Pharmacokinetics : Longer half-life (e.g., azithromycin: 68 hours) allows once-daily dosing .
- Key Difference : this compound’s bactericidal synergy and resistance-breaking capability .
Beta-Lactams (Amoxicillin)
- Mechanism : Inhibit cell wall synthesis.
- Spectrum : Narrower (ineffective against MRSA).
- Clinical Comparison: In a trial of community-acquired pneumonia (CAP), this compound (80% cure rate) was non-inferior to amoxicillin (83%) but with higher potency against resistant strains .
Research Findings and Data
Antimicrobial Activity
Compound | MIC for S. aureus (mg/mL) | MIC for B. subtilis (mg/mL) | Cytotoxicity (Human Cells) |
---|---|---|---|
This compound IA (1) | 16.7 | 2.1 | None |
Derivative 4 (IA analog) | 33.2 | 4.2 | None |
Synercid® | 0.5–2.0 | 0.25–1.0 | Moderate |
Clinical Efficacy
- Erysipelas : this compound (oral) achieved cure rates comparable to IV penicillin (85% vs. 82%) but with higher rash risk (18% vs. 5%) .
- Mycoplasma genitalium : this compound cured 75% of macrolide-resistant infections .
- Osteoarticular Infections : Adjunctive this compound showed 80% efficacy in Gram-positive MDRO cases .
Adverse Events
Biological Activity
Pristinamycin is a streptogramin antibiotic, primarily utilized for treating infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It is composed of two components: this compound I and this compound II, which work synergistically to inhibit bacterial protein synthesis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. Specifically, this compound II inhibits the binding of aminoacyl-tRNA, while this compound I facilitates this process, enhancing the overall antibacterial effect. The structural characteristics of these compounds are crucial for their interaction with the ribosome, as evidenced by crystallographic studies revealing hydrogen bonds and hydrophobic interactions that stabilize the antibiotic-ribosome complex .
Antibacterial Spectrum
This compound exhibits significant activity against various Gram-positive pathogens. The following table summarizes its effectiveness against key bacterial strains:
Case Studies
- Osteoarticular Infections : A study involving 27 patients with osteoarticular infections showed a combined cure rate of 70% with this compound therapy. Most cases involved multiresistant Staphylococcus aureus (MRSA). The treatment was well tolerated, with minor gastrointestinal disturbances reported in some patients .
- Macrolide-Resistant Mycoplasma : In a clinical setting, this compound was evaluated for treating macrolide-resistant Mycoplasma genitalium infections. Of the 114 patients treated, a microbiological cure was achieved in 75% of cases. Gastrointestinal side effects were minimal, occurring in only 7% of patients .
- Toxic Epidermal Necrolysis : A case report highlighted a severe adverse reaction where a patient developed toxic epidermal necrolysis shortly after starting treatment with this compound. This underscores the need for monitoring adverse effects during therapy .
Resistance Patterns
Research indicates that although resistance to this compound is relatively low among Staphylococcus aureus strains, there has been an increase in resistant strains in certain hospital settings. A study noted that the frequency of this compound-resistant S. aureus increased from 1% to over 11% within a few years, correlating with higher consumption rates of the antibiotic .
Q & A
Basic Research Questions
Q. What experimental approaches are used to characterize the pristinamycin biosynthetic gene cluster?
- Methodology : Cosmid library construction, hybridization, and Southern blotting are employed to map gaps in the gene cluster. Sequencing contigs are analyzed for functional gene annotation, including regulatory elements (e.g., SARP family regulators like PapR1–PapR5) and biosynthetic modules (e.g., SnbA, SnbC, SnbD enzymes). Gene inactivation via insertion mutagenesis (e.g., cpp27, cpp7) and HPLC analysis of mutant strains confirm non-essential genes .
Q. How is this compound’s dual mechanism of action validated in Gram-positive bacteria?
- Methodology : Synergistic activity between this compound I (PI, streptogramin B) and II (PII, streptogramin A) is tested using agar diffusion assays against Bacillus subtilis or Staphylococcus aureus. Bioactivity is quantified via MIC assays, with PI/PII combinations showing 4–16-fold lower MIC values compared to individual components. Structural analysis (e.g., ribosomal docking studies) confirms PI’s inhibition of peptide elongation and PII’s disruption of substrate binding .
Q. What genetic engineering strategies optimize this compound production in Streptomyces pristinaespiralis?
- Methodology : Knockout mutants (e.g., S. pristinaespiralis DpglADsnaE1) are generated to block endogenous phenylglycine (Phg) biosynthesis. Feeding experiments with Phg analogs (e.g., 4-fluoro-L-Phg) restore this compound I production, validated via HPLC-MS and bioassays. Regulatory genes (e.g., spbR) are overexpressed to enhance yield .
Q. How are this compound synthetases purified and characterized?
- Methodology : Enzymes like SnbA (3-hydroxypicolinic acid ligase) and SnbD (multifunctional methyltransferase) are purified via ATP-pyrophosphate exchange assays and SDS-PAGE. Thioester formation assays confirm substrate specificity (e.g., SnbC’s activation of L-aminobutyric acid). Stepwise Edman degradation provides amino acid sequences for functional domain mapping .
Q. What factors influence this compound’s efficacy against macrolide-resistant Mycoplasma genitalium?
- Methodology : Retrospective clinical studies analyze bacterial load via 16S rRNA PCR pre-/post-treatment. Logistic regression identifies bacterial load (1 log10 increase = 2× higher failure risk) as the sole predictor of this compound failure. Doxycycline combinations are tested for additive effects, though no true synergy is observed .
Advanced Research Questions
Q. How are halogenated this compound I derivatives generated via mutasynthesis?
- Methodology : S. pristinaespiralis DpglADsnaE1 is supplemented with halogenated Phg analogs (e.g., 4-fluoro-L-Phg). Derivatives (e.g., 6-fluorothis compound I) are isolated via large-scale ethyl acetate extraction, HPLC fractionation, and NMR structural elucidation. Bioactivity is confirmed using MIC assays (e.g., 4.2 mg/mL against B. subtilis) and cytotoxicity tests (KB3.1/L929 cell lines) .
Q. How are contradictions in gene essentiality resolved within the this compound supercluster?
- Methodology : Comparative genomics identifies non-essential genes (e.g., cpp27, cpp7) via insertion mutagenesis and HPLC quantification. Co-regulation studies (e.g., SARP regulator Cpp1) use RNA-seq to assess cross-talk between this compound and adjacent PKS clusters. Essential genes (e.g., snbE) are validated through complementation assays .
Q. What statistical frameworks address heterogeneity in this compound clinical trial data?
- Methodology : Multivariate logistic regression adjusts for confounders (e.g., prior antibiotic use, adherence) in retrospective cohorts. Bacterial load is log-transformed for linear modeling. Kaplan-Meier analysis evaluates time-to-cure, with censoring at 90 days post-treatment .
Q. How is heterologous expression of this compound genes optimized in non-native hosts?
- Methodology : Codon-optimized gene clusters (e.g., PI/PII modules) are cloned into Streptomyces lividans vectors. Fermentation media are screened for phosphate/nitrogen ratios to mimic native conditions. Metabolomics (LC-HRMS) identifies rate-limiting steps (e.g., Phg precursor supply) .
Q. What computational models predict this compound derivative binding to ribosomal targets?
- Methodology : Molecular docking (AutoDock Vina) simulates PI derivatives binding to the 50S ribosomal subunit. Free energy calculations (MM-PBSA) rank derivatives by affinity. In vitro validation uses MIC assays against methicillin-resistant S. aureus (MRSA) .
Q. Tables
Table 1. Key Mutasynthons for this compound I Derivatization
Table 2. Regulatory Genes in the this compound Supercluster
Gene | Function | Effect on Yield (Δ vs. WT) |
---|---|---|
spbR | Global γ-butyrolactone regulator | +220% |
PapR4 | SARP-family activator | +180% |
PapR3 | TetR-family repressor | -90% |
Source: |
Properties
IUPAC Name |
N-(3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl)-3-hydroxypyridine-2-carboxamide;21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49N7O10.C28H35N3O7/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36;1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53);5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTQIFVKRXBCHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C.CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H84N10O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-yellow solid; [Merck Index] | |
Record name | Virginiamycin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Poorly soluble in water, Soluble in methanol, ethanol, chloroform ... Practically insoluble in hexane and petroleum ether | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |
Record name | VIRGINIAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish-yellow powder | |
CAS No. |
11006-76-1 | |
Record name | Virginiamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VIRGINIAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
115-120 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1721 | |
Record name | VIRGINIAMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.